molecular formula C13H14N2O2 B2627022 N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide CAS No. 2174151-63-2

N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

Cat. No. B2627022
M. Wt: 230.267
InChI Key: CXTNZZWHYUVHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide, commonly known as OPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPP belongs to the class of pyrrolidinones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism Of Action

OPP exerts its biological effects by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor activity by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. OPP is a selective HDAC inhibitor, which means it only targets specific HDAC isoforms, making it a potentially safer and more effective therapeutic agent.

Biochemical And Physiological Effects

OPP has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, OPP has also been studied for its neuroprotective effects. Studies have shown that OPP can protect neurons from oxidative stress and prevent neuronal cell death, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

OPP has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled using column chromatography. OPP is also selective for specific HDAC isoforms, making it a potentially safer and more effective therapeutic agent. However, there are also some limitations to using OPP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on OPP. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of OPP for this application. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of OPP. Overall, OPP has shown promising results in various scientific research applications, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of OPP involves the reaction of 3-acetyl-2,5-dimethylpyrrole with phenylhydrazine, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification using column chromatography. This method is relatively simple and yields high purity OPP.

Scientific Research Applications

OPP has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that OPP can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. OPP has also been studied for its anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

N-(2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)14-11-8-9-15(13(11)17)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTNZZWHYUVHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

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